

Application Notes and Protocols: Thr101 Analogues in Combination with Other Therapeutic Agents

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Compound of Interest

Compound Name: Thr101

Cat. No.: B15615891

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Introduction

The therapeutic agent designated "**Thr101**" in the query appears to encompass several investigational drugs with similar nomenclature. This document provides a detailed overview of the preclinical and clinical combination studies for three such agents: T101, a monoclonal antibody; TTI-101, a STAT3 inhibitor; and ATRC-101, an engineered IgG1 antibody. These notes are intended for researchers, scientists, and drug development professionals.

T101 in Combination with Doxorubicin (Preclinical)

T101 is a monoclonal antibody that has been evaluated in preclinical models for its potential in combination with the chemotherapeutic agent doxorubicin for the treatment of human T-cell tumors.

Data Presentation

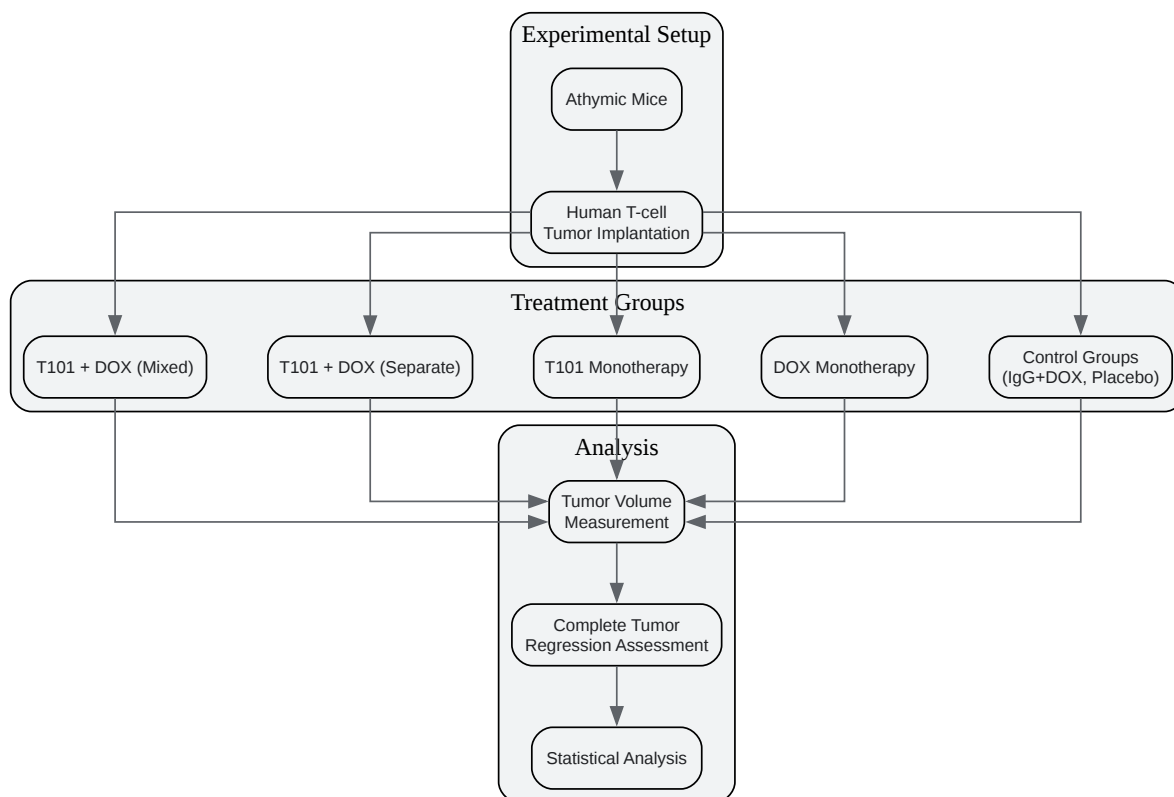
Treatment Group	Outcome Measure	Result	Statistical Significance
T101 + Doxorubicin (mixed)	Tumor Growth Curve Analysis	Superior to all other treatments	$p < 0.05$
T101 + Doxorubicin (mixed)	Complete Tumor Regression	Superior to all other treatments	$p < 0.01$

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

- Animal Model: Athymic mice.
- Tumor Model: Human T-cell tumors.
- Treatment Groups:
 - T101 alone
 - Doxorubicin (DOX) alone
 - T101 and DOX covalently linked to dextran (immunoconjugate)
 - T101 and DOX mixed together and injected
 - T101 and DOX injected separately
 - Nonspecific murine IgG2A + DOX mixed together
 - Placebo
- Administration: As specified for each group.
- Endpoint: Tumor growth was monitored and measured over time. Complete regression of the tumor was also assessed.

Experimental Workflow



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Workflow for T101 and Doxorubicin preclinical study.

TTI-101 in Combination with Palbociclib and AI/Fulvestrant (Clinical)

TTI-101 is a first-in-class, oral, small-molecule inhibitor of STAT3. It is being evaluated in a Phase 1b/2 clinical trial (NCT05384119) in combination with palbociclib and an aromatase

inhibitor (AI) or fulvestrant for patients with metastatic hormone receptor-positive (HR+), HER2-negative breast cancer that is resistant to palbociclib.

Data Presentation

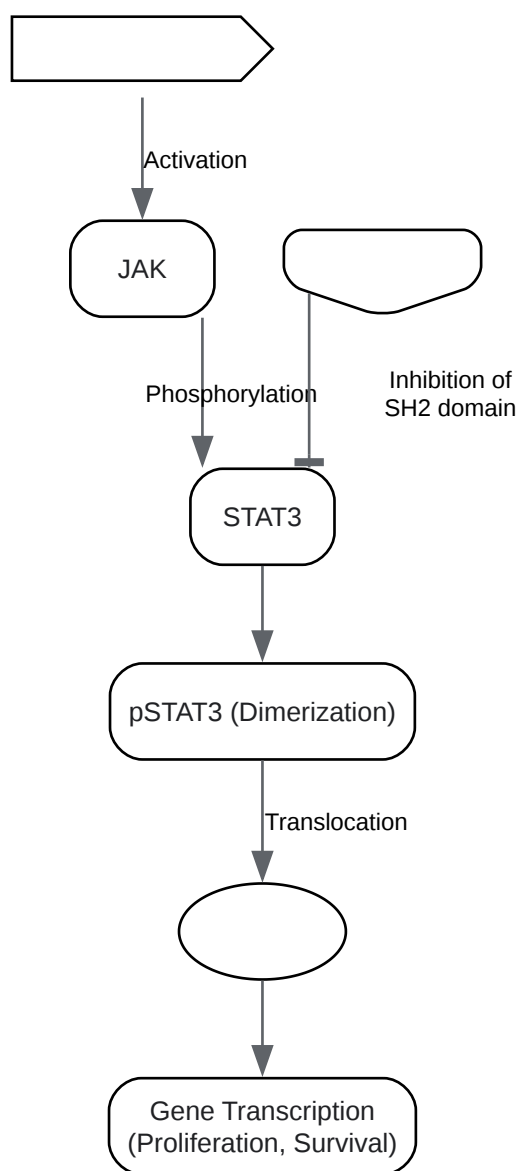
Quantitative efficacy data from the combination arms of this trial are not yet publicly available as the study is ongoing.

Experimental Protocols

Phase 1b/2 Clinical Trial (NCT05384119)

- Study Design: Open-label, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.
- Patient Population: Adult patients with metastatic or locally advanced HR+/HER2- breast cancer not amenable to curative treatment, who have progressed on palbociclib or ribociclib in combination with an AI or fulvestrant.
- Interventions:
 - Phase 1b: TTI-101 at various dose levels combined with the patient's current regimen of palbociclib and either an AI or fulvestrant.
 - Phase 2: TTI-101 at the recommended Phase 2 dose (RP2D) in combination with palbociclib or ribociclib and an AI or fulvestrant.
- Primary Objectives:
 - Phase 1b: To evaluate the safety and tolerability of the combination and determine the RP2D of TTI-101.
 - Phase 2: To evaluate the anti-tumor activity of the combination.
- Endpoints: Safety, tolerability, and anti-tumor activity as per RECIST v1.1.

Signaling Pathway



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TTI-101 inhibits the STAT3 signaling pathway.

ATRC-101 in Combination with Pembrolizumab and Doxorubicin

ATRC-101 is an engineered, fully human IgG1 antibody that targets a novel tumor-specific ribonucleoprotein complex. It is being investigated in a Phase 1b clinical trial (NCT04244552) as a monotherapy and in combination with pembrolizumab or pegylated liposomal doxorubicin (PLD) in adults with advanced solid malignancies.[1][2]

Data Presentation

Preclinical Combination with Doxorubicin

Treatment Group	Outcome Measure	Result	Statistical Significance
mATRC-101 (3 mg/kg) + Doxorubicin (5 mg/kg)	Tumor Growth Inhibition (Day 22)	Significant inhibition compared to monotherapies or vehicle	$p < 0.05$ [3]
mATRC-101 (3 mg/kg) + Doxorubicin (5 mg/kg)	Survival Benefit	Significant benefit compared to vehicle and doxorubicin alone	$p < 0.0005$ [3]

Clinical Combination with Pembrolizumab (Interim Data)

Early clinical data suggests the combination is well-tolerated with evidence of anti-tumor activity in target-expressing patients. Specific comparative quantitative data is not yet available.[\[1\]](#) One complete response in a melanoma patient and one partial response in a non-small cell lung cancer patient have been reported in the combination cohort.[\[4\]](#)

Experimental Protocols

Preclinical In Vivo Study with Doxorubicin

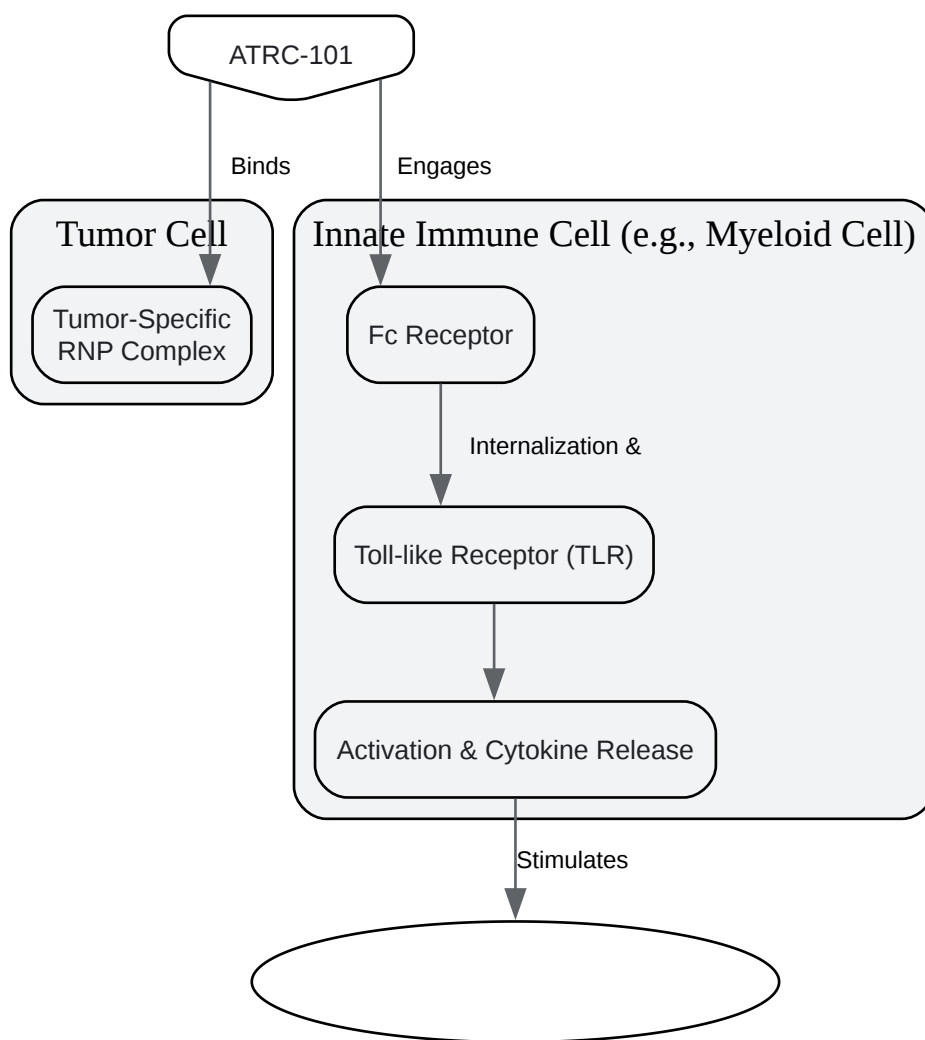
- Animal Model: Female BALB/c mice.[\[3\]](#)
- Tumor Model: EMT6 syngeneic tumor model.[\[3\]](#)
- Treatment Groups:
 - mATRC-101 (1 or 3 mg/kg) intraperitoneally twice weekly.[\[3\]](#)
 - Doxorubicin (2 or 5 mg/kg) intravenously once weekly.[\[3\]](#)
 - Combination of mATRC-101 and Doxorubicin.[\[3\]](#)

- Vehicle control.[3]
- Endpoint: Tumor volume and survival.[3]

Phase 1b Clinical Trial (NCT04244552)

- Study Design: Open-label, dose-escalation and expansion trial.[5]
- Patient Population: Adults with select advanced solid tumors.[5]
- Interventions:
 - ATRC-101 monotherapy (every 2 or 3 weeks).[5]
 - ATRC-101 in combination with pembrolizumab.[5]
 - ATRC-101 in combination with pegylated liposomal doxorubicin (PLD).
- Primary Objective: To assess the safety and tolerability of ATRC-101 alone and in combination.[6]
- Secondary Objectives: To characterize pharmacokinetics, immunogenicity, and anti-tumor activity (RECIST v1.1).[6]

Signaling Pathway



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Proposed mechanism of action for ATRC-101.

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